H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-xiIle-DL-Leu-DL-xiThr-DL-Arg-DL-xiIle-DL-xiThr-DL-Leu-DL-Glu-OH
Description
This synthetic peptide features a repetitive sequence of DL-arginine (DL-Arg) residues followed by a C-terminal segment containing DL-isomers of proline (Pro), isoleucine (xiIle), leucine (Leu), threonine (xiThr), and glutamic acid (Glu). Its molecular weight exceeds 2,000 Da, and its structure is defined by alternating D- and L-configured amino acids, which confer unique conformational flexibility and resistance to enzymatic degradation compared to homochiral peptides .
Properties
Molecular Formula |
C108H206N52O24 |
|---|---|
Molecular Weight |
2617.1 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C108H206N52O24/c1-11-55(7)75(92(178)154-72(52-54(5)6)90(176)158-77(57(9)161)94(180)151-68(34-22-48-141-107(128)129)88(174)156-76(56(8)12-2)93(179)159-78(58(10)162)95(181)155-71(51-53(3)4)89(175)153-70(97(183)184)37-38-74(163)164)157-91(177)73-36-24-50-160(73)96(182)69(35-23-49-142-108(130)131)152-87(173)67(33-21-47-140-106(126)127)150-86(172)66(32-20-46-139-105(124)125)149-85(171)65(31-19-45-138-104(122)123)148-84(170)64(30-18-44-137-103(120)121)147-83(169)63(29-17-43-136-102(118)119)146-82(168)62(28-16-42-135-101(116)117)145-81(167)61(27-15-41-134-100(114)115)144-80(166)60(26-14-40-133-99(112)113)143-79(165)59(109)25-13-39-132-98(110)111/h53-73,75-78,161-162H,11-52,109H2,1-10H3,(H,143,165)(H,144,166)(H,145,167)(H,146,168)(H,147,169)(H,148,170)(H,149,171)(H,150,172)(H,151,180)(H,152,173)(H,153,175)(H,154,178)(H,155,181)(H,156,174)(H,157,177)(H,158,176)(H,159,179)(H,163,164)(H,183,184)(H4,110,111,132)(H4,112,113,133)(H4,114,115,134)(H4,116,117,135)(H4,118,119,136)(H4,120,121,137)(H4,122,123,138)(H4,124,125,139)(H4,126,127,140)(H4,128,129,141)(H4,130,131,142) |
InChI Key |
IEWOQULQWITCAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Sequence Length and Composition
The compound’s repetitive Arg sequence distinguishes it from shorter peptides like H-DL-Arg-Lys-Leu-NH2 () and H-Tyr-Pro-Phe-NH2 (), which lack poly-Arg motifs. Compared to H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH (), this peptide replaces tryptophan (Trp) and alanine (Ala) with Arg, enhancing cationic charge density.
Isomer Configuration
Unlike peptides with pure L- or D-forms (e.g., H-Lys-Pro-Gly-NH2 in ), the DL-isomers in this compound create a racemic mixture, altering its tertiary structure and binding kinetics. This contrasts with H-DL-xiIle-DL-Ser-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-DL-Arg-OH (), which shares DL-xiIle but lacks Arg repetition .
Table 1: Structural Comparison
| Compound Name | Key Features | Reference |
|---|---|---|
| Target Compound | 10× DL-Arg repeats; C-terminal Glu; DL-xiIle/xiThr | - |
| H-DL-Arg-Lys-Leu-NH2 | Short sequence (3 residues); Lys incorporation | |
| H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-OH | Trp/Ala residues; multiple Glu; no Arg repeats | |
| H-Lys-Ala-Gly-Leu-OH | Lys-rich; simple structure (4 residues) |
Receptor Binding and Selectivity
The poly-Arg motif may enhance binding to heparin sulfate proteoglycans (HSPGs) or Toll-like receptors (TLRs), similar to H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH ().
Enzymatic Stability
DL-isomers confer resistance to proteases, as seen in H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2 ().
Table 2: Functional Comparison
| Property | Target Compound | H-DL-Arg-DL-Tyr-DL-Leu-DL-Pro-DL-xiThr-OH () | H-Lys-Thr-Glu-Ile-OH () |
|---|---|---|---|
| Charge (pH 7.4) | +9 (poly-Arg) | +2 | Neutral |
| Protease Resistance | High (DL-isomers) | Moderate | Low |
| Solubility | pH-dependent (Glu terminus) | Water-soluble | Water-soluble |
| Key Applications | Nucleic acid delivery, signaling | Enzyme inhibition studies | Neurotransmitter synthesis |
Functional Implications
However, its lack of aromatic residues (e.g., Trp, Tyr) may reduce fluorescence-based tracking utility compared to H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 () .
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